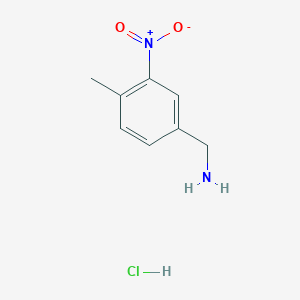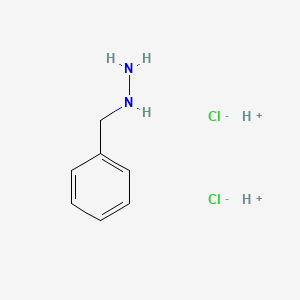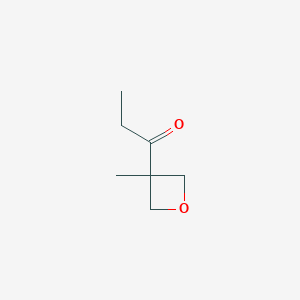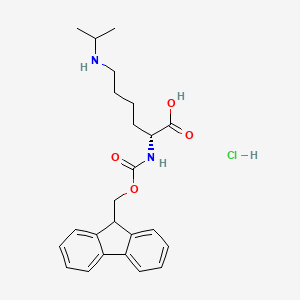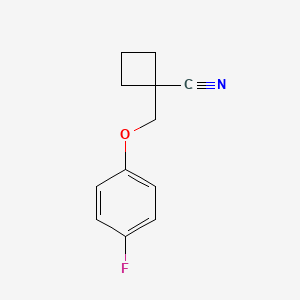
1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C12H12FNO It is a cyclic compound featuring a cyclobutane ring substituted with a fluorophenoxy group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile typically involves the reaction of 4-fluorophenol with cyclobutanecarbonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and selectivity, while the cyclobutanecarbonitrile moiety can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)cyclobutanecarbonitrile: This compound is structurally similar but lacks the phenoxy group.
Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate: This compound features a carboxylate group instead of a carbonitrile group.
Uniqueness
1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile is unique due to the presence of both the fluorophenoxy and carbonitrile groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H12FNO |
|---|---|
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
1-[(4-fluorophenoxy)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12FNO/c13-10-2-4-11(5-3-10)15-9-12(8-14)6-1-7-12/h2-5H,1,6-7,9H2 |
Clave InChI |
VPANZJHDFRQKHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(COC2=CC=C(C=C2)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13009934.png)
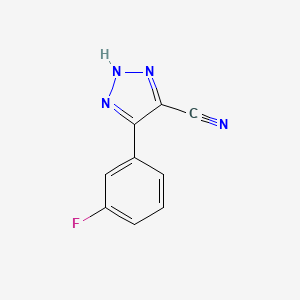
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
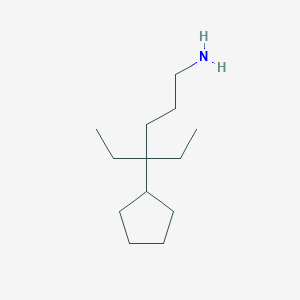
![4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
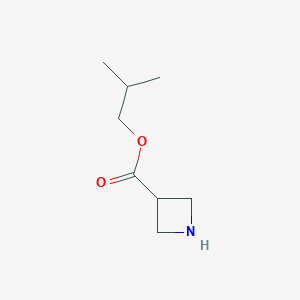
![Pyrazolo[1,5-b]pyridazin-3-amine](/img/structure/B13009968.png)
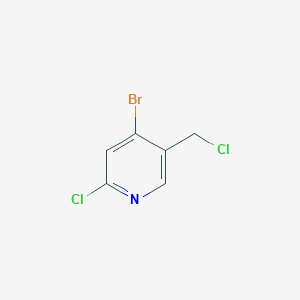
![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)
